molecular formula C8H16N2O2 B13322469 N-(2-(Piperidin-1-yl)ethoxy)formamide

N-(2-(Piperidin-1-yl)ethoxy)formamide

Cat. No.: B13322469
M. Wt: 172.22 g/mol
InChI Key: IYABKUQPTKXUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Piperidin-1-yl)ethoxy)formamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Piperidin-1-yl)ethoxy)formamide typically involves the reaction of piperidine with ethylene oxide, followed by formylation. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, often involve multi-step processes that ensure high yields and purity. These methods may include hydrogenation, cyclization, and other functionalization techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperidin-1-yl)ethoxy)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-(Piperidin-1-yl)ethoxy)carboxylic acid, while reduction may produce N-(2-(Piperidin-1-yl)ethoxy)methanol .

Scientific Research Applications

N-(2-(Piperidin-1-yl)ethoxy)formamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Piperidin-1-yl)ethoxy)formamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Piperidin-1-yl)ethoxy)formamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both the ethoxy and formamide groups allows for unique interactions and reactivity compared to other piperidine derivatives .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-(2-piperidin-1-ylethoxy)formamide

InChI

InChI=1S/C8H16N2O2/c11-8-9-12-7-6-10-4-2-1-3-5-10/h8H,1-7H2,(H,9,11)

InChI Key

IYABKUQPTKXUIV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCONC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.